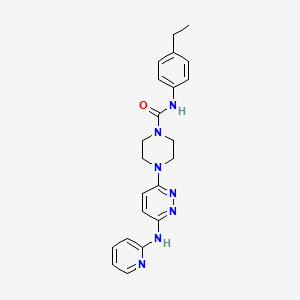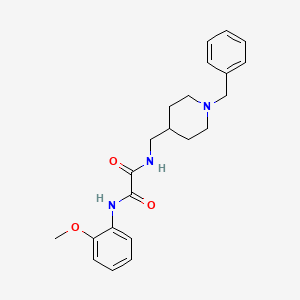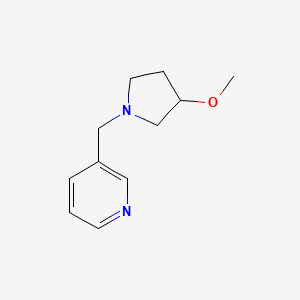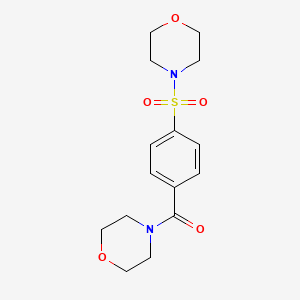![molecular formula C31H23ClN4 B2415706 6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine CAS No. 1431719-89-9](/img/structure/B2415706.png)
6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine
Übersicht
Beschreibung
The compound “6-chloro-3-(2-methylpyridin-4-yl)-1-trityl-1H-pyrazolo[4,3-c]pyridine” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridine ring, a pyrazolo[4,3-c]pyridine ring, and a trityl group . The exact structure would need to be determined using techniques such as X-ray crystallography .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present in the molecule. For example, the pyridine ring is often involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry methods .
Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
This compound could potentially be used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis, and this compound could contribute to its advancement .
2. Synthesis of Pyridinylboronic Acids and Esters The compound could be used in the synthesis of pyridinylboronic acids and esters . These are important building blocks in organic synthesis, and the compound could help improve their production .
Antimitotic Activity
The compound could potentially exhibit antimitotic activity . This means it could interfere with cell division, which could make it useful in the treatment of diseases like cancer .
Fungicide Production
The compound could be used in the production of fungicides . This could make it valuable in agriculture, where fungicides are used to protect crops .
Antimicrobial Activity
The compound could potentially have antimicrobial activity . This means it could be used to kill or inhibit the growth of microorganisms, making it potentially useful in medicine .
Antioxidative Activity
The compound could potentially have antioxidative activity . This means it could help protect cells from damage caused by free radicals, which could make it useful in the treatment of various diseases .
Antibiotic Activity
The compound could potentially have antibiotic activity . This means it could be used to kill or inhibit the growth of bacteria, making it potentially useful in medicine .
Anticancer Activity
The compound could potentially have anticancer activity . This means it could be used to kill or inhibit the growth of cancer cells, making it potentially useful in cancer treatment .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-chloro-3-(2-methylpyridin-4-yl)-1-tritylpyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23ClN4/c1-22-19-23(17-18-33-22)30-27-21-34-29(32)20-28(27)36(35-30)31(24-11-5-2-6-12-24,25-13-7-3-8-14-25)26-15-9-4-10-16-26/h2-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYMZZWYMAFJDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NN(C3=CC(=NC=C32)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2415625.png)
![N-[2-(piperazin-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B2415628.png)


![1-(3-Chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2415631.png)
![2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2415632.png)
![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2415635.png)





![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)